Cas no 1094786-72-7 (N-cyclopropyl-N-ethylsulfamoyl chloride)

N-cyclopropyl-N-ethylsulfamoyl chloride 化学的及び物理的性質
名前と識別子
-
- N-cyclopropyl-N-ethylsulfamoyl chloride
- Sulfamoyl chloride, N-cyclopropyl-N-ethyl-
-
- インチ: 1S/C5H10ClNO2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3
- InChIKey: NRWMZTKUHUMKJJ-UHFFFAOYSA-N
- ほほえんだ: S(Cl)(N(C1CC1)CC)(=O)=O
計算された属性
- せいみつぶんしりょう: 183.012
- どういたいしつりょう: 183.012
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8A^2
N-cyclopropyl-N-ethylsulfamoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137388-0.25g |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94% | 0.25g |
$438.0 | 2023-06-06 | |
Enamine | EN300-137388-0.5g |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94% | 0.5g |
$691.0 | 2023-06-06 | |
Enamine | EN300-137388-10.0g |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94% | 10g |
$3807.0 | 2023-06-06 | |
Enamine | EN300-137388-1.0g |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94% | 1g |
$884.0 | 2023-06-06 | |
Enamine | EN300-137388-5000mg |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94.0% | 5000mg |
$2566.0 | 2023-09-30 | |
Aaron | AR01ACRM-250mg |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 95% | 250mg |
$628.00 | 2025-02-14 | |
Enamine | EN300-137388-10000mg |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94.0% | 10000mg |
$3807.0 | 2023-09-30 | |
Enamine | EN300-137388-100mg |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94.0% | 100mg |
$306.0 | 2023-09-30 | |
1PlusChem | 1P01ACJA-250mg |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94% | 250mg |
$604.00 | 2023-12-26 | |
1PlusChem | 1P01ACJA-500mg |
N-cyclopropyl-N-ethylsulfamoyl chloride |
1094786-72-7 | 94% | 500mg |
$916.00 | 2023-12-26 |
N-cyclopropyl-N-ethylsulfamoyl chloride 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
N-cyclopropyl-N-ethylsulfamoyl chlorideに関する追加情報
N-Cyclopropyl-N-ethylsulfamoyl chloride (CAS No. 1094786-72-7): A Comprehensive Overview
N-Cyclopropyl-N-ethylsulfamoyl chloride (CAS No. 1094786-72-7) is a versatile compound with significant applications in the fields of medicinal chemistry and synthetic organic chemistry. This chlorinated sulfonamide derivative has garnered attention due to its unique structural features and potential for use in the development of novel pharmaceuticals and chemical intermediates.
The molecular structure of N-cyclopropyl-N-ethylsulfamoyl chloride consists of a cyclopropyl group, an ethyl group, and a sulfamoyl chloride moiety. The cyclopropyl ring, known for its strain energy and unique reactivity, contributes to the compound's stability and reactivity profile. The ethyl group adds flexibility and hydrophobicity, while the sulfamoyl chloride functional group provides electrophilic reactivity, making it a valuable building block in synthetic chemistry.
Recent research has highlighted the importance of N-cyclopropyl-N-ethylsulfamoyl chloride in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as an intermediate in the synthesis of potent antiviral agents. The sulfamoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse sulfonamide derivatives with potential therapeutic applications.
In the context of drug discovery, N-cyclopropyl-N-ethylsulfamoyl chloride has been explored for its ability to modulate specific biological targets. One notable application is in the development of inhibitors for enzymes involved in metabolic pathways. The cyclopropyl and ethyl groups provide steric and electronic properties that can enhance binding affinity and selectivity, making this compound a promising lead for further optimization.
The synthetic versatility of N-cyclopropyl-N-ethylsulfamoyl chloride extends beyond pharmaceutical applications. It has also been utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. The ability to introduce functional groups through nucleophilic substitution reactions allows for the creation of compounds with tailored biological activities, addressing specific agricultural challenges.
From a safety perspective, handling N-cyclopropyl-N-ethylsulfamoyl chloride requires adherence to standard laboratory safety protocols. As with any chlorinated compound, proper ventilation and personal protective equipment (PPE) are essential to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation and ensure product integrity.
In conclusion, N-cyclopropyl-N-ethylsulfamoyl chloride (CAS No. 1094786-72-7) is a multifaceted compound with broad applications in medicinal chemistry, synthetic organic chemistry, and agrochemical development. Its unique structural features and reactivity profile make it an attractive candidate for further research and industrial use. As ongoing studies continue to uncover new possibilities, this compound is poised to play a significant role in advancing various scientific fields.
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